7-(Hydroxyimino)octan-1-OL
Description
7-(Hydroxyimino)octan-1-OL is a mid-chain aliphatic compound featuring a hydroxyl group (-OH) at the terminal carbon (C1) and a hydroxyimino group (-C=N-OH) at the seventh carbon (C7). This dual functionality distinguishes it from simpler alcohols and imines.
Properties
CAS No. |
62870-53-5 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
7-hydroxyiminooctan-1-ol |
InChI |
InChI=1S/C8H17NO2/c1-8(9-11)6-4-2-3-5-7-10/h10-11H,2-7H2,1H3 |
InChI Key |
KKARTNRLRKLHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxyimino)octan-1-OL typically involves the reaction of octan-1-ol with hydroxylamine under specific conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the hydroxyimino group. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 7-(Hydroxyimino)octan-1-OL can be achieved through continuous flow processes. These processes involve the use of reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxyimino)octan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-(Hydroxyimino)octan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 7-(Hydroxyimino)octan-1-OL involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Hydroxyimino Group (-C=N-OH): Present in 7-(Hydroxyimino)octan-1-OL and cephalosporin-related compounds (), this group enables tautomerism and metal ion chelation. In contrast, simple alcohols (e.g., 6-Methylheptan-1-ol) lack this reactivity, limiting their use in coordination chemistry .
- Conjugated Systems: Compounds like 3,7-Dimethyl-2,6-octadien-1-ol () exhibit conjugated double bonds, enhancing UV absorption and stability compared to the hydroxyimino group’s redox sensitivity .
Physicochemical Properties
- Solubility: The hydroxyimino group in 7-(Hydroxyimino)octan-1-OL likely increases polarity compared to non-polar analogs like 7-Octadecen-1-OL (C₁₈ chain), improving water solubility. However, branching in 6-Methylheptan-1-ol may reduce crystallinity and enhance miscibility in organic solvents .
- Stability: The -C=N-OH group is prone to oxidation and tautomerism, unlike stable hydroxyl groups in saturated alcohols. This necessitates storage under inert conditions, similar to cephalosporin intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
